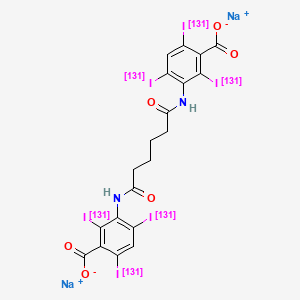
Iodipamide sodium I 131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodipamide sodium I 131 is a radiopharmaceutical compound used primarily in medical imaging and treatment. It combines iodipamide, a contrast agent, with iodine-131, a radioactive isotope of iodine. This compound is particularly useful in diagnostic imaging and therapeutic applications due to its ability to emit both gamma and beta radiation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iodipamide sodium I 131 involves the synthesis of iodipamide followed by the incorporation of iodine-131. Iodipamide is synthesized through a series of chemical reactions involving the iodination of organic compounds. The reaction conditions typically include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by radiolabeling with iodine-131. The process requires stringent quality control measures to ensure the purity and safety of the final product. The radiolabeling step involves the incorporation of iodine-131 into the iodipamide molecule, which is then purified and formulated for medical use.
化学反応の分析
Types of Reactions
Iodipamide sodium I 131 undergoes various chemical reactions, including:
Oxidation: The iodide component can be oxidized to iodine.
Reduction: Iodine can be reduced back to iodide.
Substitution: Halogen exchange reactions can occur, where iodine is substituted with other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include iodide ions, iodine, and various halogenated organic compounds. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
Iodipamide sodium I 131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent in various chemical studies to trace the movement of iodine atoms in chemical reactions.
Biology: Employed in biological research to study the uptake and metabolism of iodine in living organisms.
Medicine: Widely used in diagnostic imaging, particularly in thyroid scans, to detect abnormalities in thyroid function. It is also used in the treatment of thyroid cancer and hyperthyroidism.
Industry: Utilized in industrial applications for quality control and tracing the movement of iodine in various processes.
作用機序
The mechanism of action of iodipamide sodium I 131 involves the emission of gamma and beta radiation. The gamma radiation is used for imaging purposes, allowing for the visualization of the compound’s distribution in the body. The beta radiation, on the other hand, has therapeutic effects, particularly in the treatment of thyroid cancer. The iodine-131 component is taken up by the thyroid gland, where it emits radiation that destroys cancerous cells.
類似化合物との比較
Similar Compounds
Iodine-123: Another radioactive isotope of iodine used primarily for diagnostic imaging due to its lower radiation dose compared to iodine-131.
Iodipamide: A non-radioactive contrast agent used in cholangiography and cholecystography.
Sodium iodide I 131: A simpler form of iodine-131 used in the treatment of thyroid disorders.
Uniqueness
Iodipamide sodium I 131 is unique due to its combination of a contrast agent with a radioactive isotope, allowing it to be used both for diagnostic imaging and therapeutic purposes. Its ability to emit both gamma and beta radiation makes it versatile in medical applications, providing both imaging and treatment capabilities.
特性
CAS番号 |
24360-85-8 |
|---|---|
分子式 |
C20H12I6N2Na2O6 |
分子量 |
1207.7 g/mol |
IUPAC名 |
disodium;3-[[6-[3-carboxylato-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoate |
InChI |
InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2/i21+4,22+4,23+4,24+4,25+4,26+4;; |
InChIキー |
SIZXNBZGPPPFHM-LXMFZCOTSA-L |
異性体SMILES |
C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)[O-])[131I])[131I])[131I])C(=O)[O-])[131I].[Na+].[Na+] |
正規SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


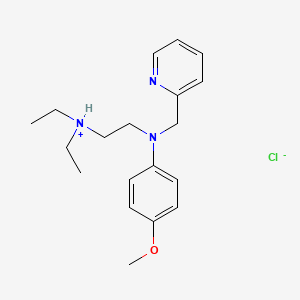
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
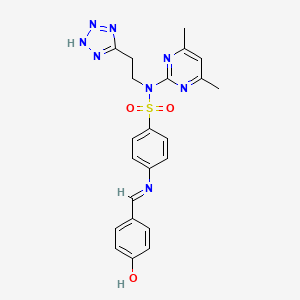
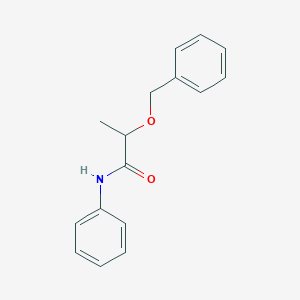
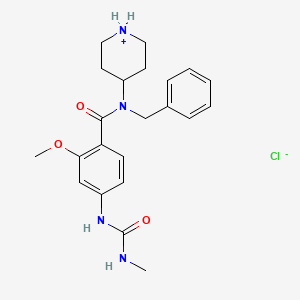
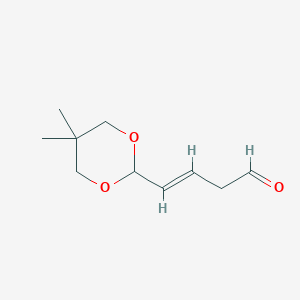
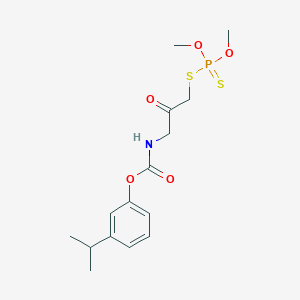
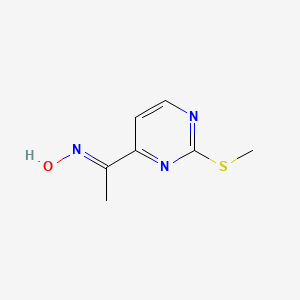
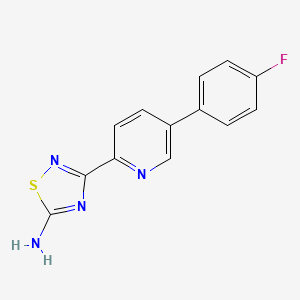
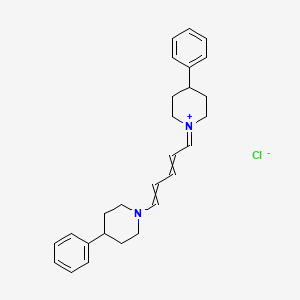
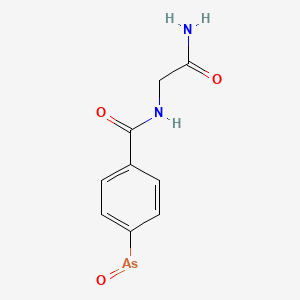

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

